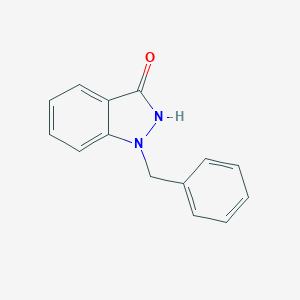

1-Benzyl-3-hydroxy-1H-indazole

Description

1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6) is a heterocyclic compound characterized by an indazole core substituted with a benzyl group at the N1 position and a hydroxyl group at the C3 position. It is a pale white crystalline powder with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . The compound is synthesized via methods such as halogenation of 1-benzyl-3-hydroxymethyl-1H-indazole followed by hydrolysis or via magnesium-mediated coupling reactions .

Pharmacologically, it has been investigated for its interaction with the α7 nicotinic acetylcholine receptor (nAChR), where it acts as a positive allosteric modulator (PAM), enhancing receptor activity . Its sodium salt derivative (CAS: 13185-09-6, molecular weight: 246.24 g/mol) is also utilized in biochemical assays . Safety data indicate it is a mild irritant to the eyes, skin, and respiratory system .

Propriétés

IUPAC Name |

1-benzyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPJFDSMKWLOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13185-09-6 (hydrochloride salt) | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176681 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2215-63-6 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Overview

This method, derived from a patented industrial process, utilizes o-aminobenzoic acid as the primary starting material. The synthesis proceeds through a series of halogenation and cyclization steps:

-

Halogenation : Treatment of o-aminobenzoic acid with concentrated hydrochloric acid and sodium nitrite (NaNO₂) generates a diazonium salt intermediate.

-

Reduction : The diazonium salt is reduced using sodium sulfite (Na₂SO₃) to form a hydroxylamine derivative.

-

Benzylation : Introduction of a benzyl group occurs via reaction with benzyl chloride in the presence of sodium hydroxide (NaOH).

-

Cyclization : Acid-mediated dehydration yields the final product, 1-benzyl-3-hydroxy-1H-indazole.

Copper-Catalyzed Intramolecular C–N Bond Formation

Synthetic Pathway

Developed by Tanimori et al., this approach employs 2-halobenzoic acids and hydrazines as precursors:

-

Hydrazide Formation : 2-Halobenzoic acids react with hydrazines to form 2-halobenzohydrazides.

-

Cyclization : A copper catalyst (e.g., CuI) facilitates intramolecular C–N bond formation under mild conditions (50–80°C, 12–24 hours).

-

Benzylation : Subsequent treatment with benzyl halides introduces the N1-benzyl group.

Optimization Insights

-

Catalyst Efficiency : Copper(I) iodide outperforms other catalysts, achieving cyclization yields >70%.

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

-

Substrate Scope : Compatible with diverse 2-halobenzoic acids (X = Cl, Br, I) and hydrazines, enabling structural diversification.

Friedel-Crafts Cyclization of Blocked N-Isocyanates

Methodology

Elkaeed et al. demonstrated the use of masked N-isocyanates as intermediates for indazolone synthesis:

-

Masking Group Installation : N-Isocyanates are blocked with hemilabile groups (e.g., OPh) to stabilize the reactive intermediate.

-

Cyclization : Friedel-Crafts reaction conditions (Lewis acids like AlCl₃) promote intramolecular cyclization to form the indazolone core.

-

Benzylation : Post-cyclization benzylation completes the synthesis.

Critical Observations

-

Masking Group Impact : OPh groups improve intermediate stability without hindering cyclization efficiency.

-

Reaction Scope : Effective for aryl-substituted indazolones but limited for aliphatic variants due to steric hindrance.

Industrial-Scale Synthesis and Optimization

Large-Scale Production

The patented method highlights adaptations for industrial viability:

-

Process Intensification : Continuous flow reactors reduce reaction times and improve heat management.

-

Cost Efficiency : Bulk purchasing of o-aminobenzoic acid and benzyl chloride lowers raw material costs.

-

Purification : Filtration and dehydration steps replace chromatography, enhancing throughput.

Quality Control

-

Purity Standards : Final products are ≥98% pure, verified via HPLC (C18 column, acetonitrile/water mobile phase).

-

Byproduct Management : Unreacted benzyl chloride and sodium salts are removed through aqueous washes.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of each synthesis route:

Analyse Des Réactions Chimiques

Types de réactions : La 1-Benzyl-1,2-dihydro-indazol-3-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la 1-benzyl-3-hydroxy-1H-indazole.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions d'halogénation utilisent généralement des réactifs comme le brome ou le chlore en présence d'un catalyseur.

Principaux produits formés :

Oxydation : this compound.

Réduction : Dérivés de la benzylamine.

Substitution : Divers dérivés indazoles substitués.

Applications de recherche scientifique

La 1-Benzyl-1,2-dihydro-indazol-3-one a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent anti-inflammatoire et antimicrobien.

Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de la 1-Benzyl-1,2-dihydro-indazol-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de certaines enzymes impliquées dans l'inflammation et la prolifération des cellules cancéreuses . La capacité du composé à moduler ces voies en fait un candidat prometteur pour des applications thérapeutiques.

Composés similaires :

- This compound

- Acide 1-méthyl-1H-indazole-4-acétique

- Acide 2-(1-méthyl-1H-indazol-4-yl) propanoïque

Comparaison : La 1-Benzyl-1,2-dihydro-indazol-3-one est unique en raison de sa substitution benzyle spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à d'autres dérivés indazoles, il présente un éventail plus large d'activités biologiques et une puissance plus élevée dans certaines applications .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Benzyl-3-hydroxy-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer. Its unique structure allows for modifications that enhance biological activity. Notable applications include:

- Anti-Cancer Agents : The compound has been studied for its potential role in developing new anti-cancer drugs due to its ability to interact with specific biological targets involved in cancer cell proliferation and survival .

- Inflammatory Diseases : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other degenerative diseases .

Biological Research

In biological research, this compound is utilized to investigate cellular processes:

- Cellular Mechanisms : Studies have shown that this compound can influence signaling pathways in cancer cell lines, providing insights into the mechanisms of tumorigenesis and potential therapeutic targets .

- Drug Interaction Studies : It is often used to assess drug interactions at the cellular level, contributing to the understanding of pharmacodynamics and pharmacokinetics .

Material Science

The compound's favorable electronic properties make it a candidate for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research is ongoing into the use of this compound in developing advanced materials for OLED technology, which could lead to more efficient and versatile lighting solutions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for various techniques:

- Calibration Standards : It is used to calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in quantitative analyses .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations:

- Skincare Products : The compound shows potential benefits in protecting skin from oxidative stress, making it an attractive ingredient for anti-aging products .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through the activation of specific caspases.

Case Study 2: Material Science Application

Research conducted by a leading materials science institute explored the use of this compound in OLEDs. The findings indicated that incorporating this compound improved light efficiency and stability compared to traditional materials.

Mécanisme D'action

The mechanism of action of 1-Benzyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 1-Benzyl-3-hydroxy-1H-indazole can be contextualized against related indazole derivatives. Below is a comparative analysis based on molecular features, pharmacological activity, and industrial applications:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings

Bendazac, with a benzyloxycarbonyl group, exhibits anti-inflammatory properties distinct from the hydroxylated indazoles, highlighting substituent-driven functional divergence .

Synthetic Versatility :

- 1-Benzyl-3-hydroxymethyl-1H-indazole serves as a precursor for ether derivatives (e.g., propenyloxy-substituted indazoles) via halogenation or nucleophilic substitution .

Safety Profiles: this compound and its diethylaminopropoxy analogue share similar irritant properties (e.g., eye and skin irritation), necessitating handling precautions . Sodium salt derivatives (e.g., CAS: 13185-09-6) are stabilized for biochemical assays but retain reactivity due to the phenolic oxygen .

Activité Biologique

1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole structure with a hydroxymethyl substitution at the third position, enhancing its solubility and biological activity compared to other indazole derivatives. Its molecular formula is , which contributes to its hydrophilic nature, making it suitable for various pharmaceutical applications.

Antimicrobial Activity

Indazole derivatives are also noted for their antimicrobial properties. The presence of the benzyl and hydroxymethyl groups in this compound may enhance its interaction with microbial targets, although specific studies are required to confirm this activity.

Modulation of Biochemical Pathways

Initial studies indicate that this compound can act as a modulator in biochemical pathways, potentially influencing receptor interactions and enzyme activities. This modulation could lead to various physiological responses, making it a candidate for further therapeutic exploration.

Case Studies

Although direct case studies on this compound are sparse, related research provides insights into its potential applications:

- Study on Indazole Derivatives : A study highlighted the anticancer effects of various indazole derivatives, suggesting that compounds with similar structures could also possess significant anti-tumor activity .

- Pharmacological Relevance : Research on G-protein coupled receptors (GPCRs) indicates that compounds like this compound may interact with these receptors, influencing pathways critical for cancer progression and inflammation .

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2-methylindole | Indole structure with a methyl group | Exhibits different pharmacological profiles |

| 3-Hydroxyindole | Hydroxyl group on the indole ring | Known for its role in melanin synthesis |

| 2-Benzylindole | Benzyl group attached at the second position | Potential anti-cancer properties |

| This compound | Hydroxymethyl substitution at third position | Enhanced solubility and biological activity |

Safety and Handling

As with many chemical compounds, safety precautions must be observed when handling this compound. It is classified as an irritant and can cause eye, skin, and respiratory tract irritation. Proper protective equipment should be used to mitigate exposure risks .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-hydroxy-1H-indazole, and how do reaction conditions influence yield and purity?

The compound is synthesized via magnesium-mediated intermediates, where benzylation of 3-hydroxyindazole precursors occurs under controlled conditions. A validated method involves reacting magnesium intermediates with benzyl halides in anhydrous toluene at reflux temperatures (~110°C), followed by acid hydrolysis to yield the final product. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), stoichiometry of benzylating agents, and temperature gradients significantly affect yield (typically 60-75%) and purity. Impurities often arise from incomplete benzylation or hydrolysis byproducts, necessitating column chromatography for purification .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Structural confirmation relies on ¹H NMR (e.g., characteristic indazole proton signals at δ 7.2-8.1 ppm and benzyl CH₂ at δ 5.2 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥98% purity thresholds. For trace impurities, LC-MS identifies side products like unreacted 3-hydroxyindazole or over-benzylated derivatives .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does its sodium salt form improve aqueous compatibility?

The free base exhibits limited aqueous solubility (≤0.1 mg/mL in water) but dissolves in polar aprotic solvents like DMSO (20 mg/mL) or DMF (15 mg/mL). Conversion to the sodium salt (via NaOH treatment) enhances aqueous solubility (>5 mg/mL) by ionizing the hydroxyl group, making it suitable for in vitro assays requiring aqueous buffers. The sodium salt’s stability in PBS (pH 7.4) should be verified via UV spectroscopy to confirm no degradation over 24 hours .

Advanced Research Questions

Q. What strategies are employed to optimize the reaction yield of this compound when scaling up from laboratory to pilot-scale synthesis?

Scale-up challenges include maintaining temperature uniformity and minimizing side reactions. Strategies include:

- Catalyst optimization : Using catalytic DMAP (4-dimethylaminopyridine) to accelerate benzylation.

- Solvent selection : Switching from THF to toluene for better reflux control and easier solvent recovery.

- In-line purification : Incorporating continuous flow crystallization to reduce post-synthesis purification steps.

Process analytical technology (PAT) tools, such as FTIR spectroscopy , monitor reaction progress in real time, ensuring >95% conversion before quenching .

Q. How does the introduction of substituents on the benzyl ring affect the pharmacological activity of this compound derivatives?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ at the benzyl para position) enhance binding to kinase targets (e.g., CDK inhibitors), while bulky substituents (e.g., -CF₃) reduce cellular permeability. For example, 3-nitrobenzyl derivatives exhibit IC₅₀ values <1 µM in cancer cell lines, compared to >10 µM for unsubstituted analogs. Computational docking (e.g., AutoDock Vina) predicts substituent effects on binding pocket interactions, guiding rational design .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches, and how are method validation parameters established?

- HPLC-DAD : Detects impurities at 0.1% levels using a gradient elution (5–95% acetonitrile in 20 min).

- GC-MS : Identifies volatile byproducts (e.g., residual benzyl chloride).

- ICP-OES : Quantifies heavy metal residues (e.g., Mg, <10 ppm).

Method validation follows ICH Q2(R1) guidelines, including linearity (R² >0.999), precision (%RSD <2%), and limit of quantification (LOQ <0.05%) .

Q. Are there known contradictions in reported biological activities of this compound derivatives across different experimental models, and how can researchers reconcile these discrepancies?

Discrepancies arise in cytotoxicity assays due to cell line-specific metabolic profiles (e.g., HepG2 vs. HEK293). For example, a derivative may show apoptosis induction in leukemia cells but not in solid tumors. Researchers should:

Q. What safety protocols are critical when handling this compound in aqueous environments, given its potential reactivity?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particulates.

- Spill management : Neutralize spills with 10% acetic acid before aqueous cleanup.

The compound’s Safety Data Sheet (SDS) notes no acute toxicity (LD₅₀ >2000 mg/kg in rats) but recommends monitoring for sensitization in chronic exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.